molecular formula C10H8F2O2 B2640521 2-(2,2-Difluorocyclopropyl)benzoic acid CAS No. 1897870-50-6

2-(2,2-Difluorocyclopropyl)benzoic acid

Cat. No.: B2640521
CAS No.: 1897870-50-6
M. Wt: 198.169
InChI Key: BKHYDNBGPDYKGZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)benzoic acid is a chemical compound characterized by the presence of a benzoic acid moiety attached to a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)benzoic acid typically involves the introduction of the difluorocyclopropyl group to a benzoic acid derivative. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or other reduced forms.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)acetic acid
  • 2-(2,2-Difluorocyclopropyl)propanoic acid
  • 2-(2,2-Difluorocyclopropyl)butanoic acid

Uniqueness

2-(2,2-Difluorocyclopropyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-3-1-2-4-7(6)9(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHYDNBGPDYKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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